molecular formula C6H7ClF2N2 B151002 2,5-Difluorophenylhydrazine hydrochloride CAS No. 175135-73-6

2,5-Difluorophenylhydrazine hydrochloride

Cat. No.: B151002
CAS No.: 175135-73-6
M. Wt: 180.58 g/mol
InChI Key: LZKLZCSHMDRKJH-UHFFFAOYSA-N
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Description

Contextualizing 2,5-Difluorophenylhydrazine (B1297453) Hydrochloride within Fluorinated Aromatic Hydrazines

2,5-Difluorophenylhydrazine hydrochloride belongs to the class of compounds known as fluorinated aromatic hydrazines. This group consists of an aromatic ring (like benzene) to which both a hydrazine (B178648) functional group (-NHNH2) and one or more fluorine atoms are attached. Aromatic hydrazines, in general, are pivotal intermediates in organic synthesis, most famously for their role in the Fischer indole (B1671886) synthesis. wikipedia.orgnih.gov The introduction of fluorine atoms onto the aromatic ring creates a subset of these compounds with modified electronic properties and reactivity, making them particularly useful in the synthesis of specialized molecules for pharmaceuticals and agrochemicals. researchgate.net The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

Significance of Fluorine Substitution in Aromatic Hydrazines for Chemical Reactivity

The substitution of hydrogen with fluorine atoms on the aromatic ring has profound effects on the molecule's chemical and physical properties. Fluorine is the most electronegative element, and its presence on the phenyl ring of a hydrazine derivative introduces strong electron-withdrawing effects. This influences the reactivity of the hydrazine group and the aromatic ring itself.

Key impacts of fluorine substitution include:

Modified Acidity and Basicity: The electron-withdrawing nature of fluorine atoms decreases the electron density on the nitrogen atoms of the hydrazine moiety, affecting its basicity and nucleophilicity.

Enhanced Lipophilicity: The incorporation of fluorine can increase the lipophilicity (fat-solubility) of a molecule, which is a crucial parameter in the design of bioactive compounds as it can influence their ability to cross biological membranes.

Metabolic Stability: Carbon-fluorine bonds are exceptionally strong. rsc.org Introducing fluorine into a potential drug molecule can block sites susceptible to metabolic oxidation, thereby increasing the compound's stability in biological systems and prolonging its therapeutic effect.

Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can alter how a molecule binds to biological targets like enzymes and receptors.

These modifications make fluorinated aromatic hydrazines, including the 2,5-difluoro variant, highly desirable starting materials in medicinal chemistry and agrochemical research. researchgate.netrsc.org

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its application as a synthetic intermediate for creating complex heterocyclic structures. The main trajectory of its use is in the synthesis of fluorinated indoles via the Fischer indole synthesis. wikipedia.orgtestbook.combyjus.com This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone to form an indole ring system. wikipedia.orgnih.gov

By using this compound, researchers can introduce fluorine atoms at specific positions in the resulting indole core. Indoles are a ubiquitous scaffold in biologically active compounds, including many pharmaceuticals. The ability to create specifically fluorinated indoles allows for the fine-tuning of a drug candidate's pharmacological profile. Consequently, this compound is a key reactant in the discovery and development of new therapeutic agents and specialized agrochemicals. researchgate.net Its utility lies in providing a direct route to novel fluorinated heterocyclic compounds whose properties can be systematically investigated.

Chemical and Physical Properties

PropertyValue
CAS Number 175135-73-6 clearsynth.com
Molecular Formula C₆H₇ClF₂N₂
Molecular Weight 180.58 g/mol fishersci.ca
Melting Point 210°C (decomposes) chemicalbook.com
Synonyms (2,5-Difluorophenyl)hydrazine HCl, (2,5-Difluorophenyl)hydrazine monohydrochloride clearsynth.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6F2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKLZCSHMDRKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641010
Record name (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-73-6
Record name Hydrazine, (2,5-difluorophenyl)-, hydrochloride (1:1)
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Record name (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
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Record name (2,5-difluorophenyl)hydrazine hydrochloride
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Synthetic Methodologies for 2,5 Difluorophenylhydrazine Hydrochloride

Precursor Synthesis Strategies

A critical step in the synthesis of 2,5-Difluorophenylhydrazine (B1297453) hydrochloride is the efficient production of its immediate precursor, 2,5-difluoroaniline (B146615). This intermediate is typically synthesized from 1,4-difluoro-2-nitrobenzene, also known as 2,5-difluoronitrobenzene (B1216864). chemicalbook.com

Synthesis of Difluoroaniline Derivatives as Key Intermediates

The conversion of fluorinated nitroarenes into their corresponding aniline (B41778) derivatives is a foundational reaction in this synthetic pathway. The most common and industrially significant method is the catalytic hydrogenation of the nitro group.

The reduction of 2,5-difluoronitrobenzene to 2,5-difluoroaniline is effectively achieved through catalytic hydrogenation. commonorganicchemistry.com This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation due to its high efficiency and selectivity. researchgate.net The reaction reduces the nitro group (-NO₂) to an amino group (-NH₂) while leaving the aromatic ring and the carbon-fluorine bonds intact. Aromatic amines are crucial intermediates for a wide range of chemical products, and the reduction of nitroarenes is one of the most efficient methods for their synthesis. nih.gov

Typical Reaction Scheme for Catalytic Hydrogenation

Reaction scheme showing the catalytic hydrogenation of 2,5-difluoronitrobenzene to 2,5-difluoroaniline using H2 gas and a Pd/C catalyst.

Figure 1: Catalytic hydrogenation of 2,5-difluoronitrobenzene.

Precise control of reaction conditions is paramount for a successful and safe hydrogenation. The reduction of nitro compounds is a highly exothermic reaction, and careful temperature management is necessary to prevent runaway reactions and the formation of undesired by-products. google.com The reaction is typically carried out under a controlled hydrogen pressure. Furthermore, the exclusion of oxygen is critical, as the catalysts used are sensitive to air and the presence of hydrogen and an ignition source can create a significant explosion hazard. The process is therefore conducted in a sealed reactor under an inert atmosphere before the introduction of hydrogen.

The choice of catalyst is vital for the chemoselective reduction of halogenated nitroarenes. acs.org The catalyst must efficiently reduce the nitro group without causing dehalogenation (the cleavage of the carbon-fluorine bond). Palladium and platinum-based catalysts are often preferred for this purpose. bohrium.com Palladium on carbon (Pd/C) is particularly effective for reducing nitro groups while preserving halogen substituents. commonorganicchemistry.comresearchgate.net While noble metal catalysts can sometimes promote dehalogenation, careful selection of the catalyst type, support material, and reaction conditions can minimize this side reaction. google.comnih.gov Raney nickel is another catalyst that can be used, especially when dehalogenation is a significant concern with other catalysts. commonorganicchemistry.com

CatalystKey CharacteristicsSelectivity for Nitro Reduction
Palladium on Carbon (Pd/C)High activity, widely used, efficient for various nitroarenes. researchgate.netGenerally high, but can cause dehalogenation under certain conditions. acs.org
Platinum on Carbon (Pt/C)Effective for functionalized nitroarenes. acs.orgGood selectivity, can be enhanced with additives. bohrium.com
Raney NickelUsed when dehalogenation of aromatic halides is a concern. commonorganicchemistry.comHigh selectivity against dehalogenation.

Alternative Routes to Fluorinated Aniline Precursors

While catalytic hydrogenation of nitroarenes is the predominant method, other strategies exist for synthesizing fluorinated anilines. One such alternative involves amination reactions. For instance, a patented process describes the synthesis of 2,3-difluoroaniline (B47769) starting from 2,3-dichloronitrobenzene, which undergoes a series of reactions including fluoridation, reduction, a Schiemann reaction, and finally, amination to yield the target aniline. google.com Such multi-step syntheses can offer pathways to specific isomers that may be difficult to obtain through direct nitration and reduction.

Direct Hydrazine (B178648) Formation from Difluoroaniline

The conversion of 2,5-difluoroaniline to 2,5-difluorophenylhydrazine hydrochloride is a well-established two-step process involving diazotization followed by reduction.

First, 2,5-difluoroaniline is treated with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary aromatic amine into a diazonium salt, specifically 2,5-difluorobenzenediazonium chloride. google.comgoogle.com

The resulting diazonium salt is highly reactive and is immediately subjected to reduction without being isolated. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid. wikipedia.orgacsgcipr.org The stannous chloride reduces the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂). The final product, 2,5-difluorophenylhydrazine, precipitates from the acidic solution as its stable hydrochloride salt. acsgcipr.orgresearchgate.net

Reaction Scheme for Hydrazine Formation

Two-step reaction scheme. Step 1: Diazotization of 2,5-difluoroaniline with NaNO2 and HCl to form the diazonium salt. Step 2: Reduction of the diazonium salt with SnCl2 to form this compound.

Figure 2: Synthesis of this compound from 2,5-difluoroaniline.

StepReaction TypeKey ReagentsTypical Conditions
1Diazotization2,5-Difluoroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)0–5 °C
2Reduction2,5-Difluorobenzenediazonium chloride, Stannous Chloride (SnCl₂)Acidic (HCl), low temperature

Continuous Flow Processes for Phenylhydrazine (B124118) Salt Synthesis

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of phenylhydrazine salts, offering significant improvements in safety, efficiency, and scalability. justia.commdpi.com This methodology is particularly well-suited for the synthesis of compounds like this compound, which would start from 2,5-difluoroaniline.

The continuous flow synthesis of phenylhydrazine salts creatively integrates three key reaction steps—diazotization, reduction, and acidic hydrolysis-salification—into a single, uninterrupted process within an integrated reactor. patsnap.comgoogle.comwipo.int

Diazotization: An acidic solution of the starting aniline (e.g., 2,5-difluoroaniline) is continuously mixed with a diazotization reagent, such as sodium nitrite. Flow reactors provide excellent temperature control, which is critical for managing the exothermic nature of this reaction and the instability of the resulting diazonium salt. ucd.ie

Reduction: The diazonium salt intermediate is immediately streamed into a second zone where it is mixed with a reducing agent, like sodium sulfite (B76179) or stannous chloride. chemicalbook.comjustia.com The rapid mixing and superior heat transfer in the flow reactor ensure a controlled and efficient reduction.

Acidic Hydrolysis-Salification: The output from the reduction step then flows into a final zone where it is mixed with a strong acid, such as concentrated hydrochloric acid. This step hydrolyzes any intermediates and forms the stable phenylhydrazine hydrochloride salt. justia.com

This entire tandem reaction sequence can be completed in a total residence time of 20 minutes or less, a dramatic reduction compared to the hours or even days required for batch processes. google.comwipo.int

The acidic hydrolysis and salification step presents significant challenges in traditional batch reactors, which are effectively overcome by continuous flow technology. justia.com In batch processes, this step is often slow, and the low solubility of reaction intermediates and the final product at lower temperatures can lead to the precipitation of large amounts of solids. google.com This precipitation poses a major risk of blockages, making a continuous process difficult to implement using conventional equipment. justia.com

Continuous flow systems mitigate these issues through several advantages:

Enhanced Heat Transfer: Flow reactors can be heated to higher temperatures more safely and uniformly, increasing reaction rates and the solubility of all components. researchgate.net

Rapid Mixing: Efficient mixing prevents localized concentration gradients and reduces the formation of solid precipitates.

Pressurization: The system can be operated under pressure, allowing for reaction temperatures above the solvent's boiling point, which further accelerates the reaction and improves solubility.

These factors prevent the blockages that plague batch systems and allow for a truly continuous and efficient hydrolysis and salification process. justia.com

The adoption of continuous flow synthesis for phenylhydrazine salts has significant industrial implications, primarily centered on improved safety, efficiency, and product quality.

Enhanced Safety: Diazonium salts are notoriously unstable and can be explosive, creating significant safety hazards in batch reactors where large quantities can accumulate. justia.com In a flow system, these hazardous intermediates are generated and consumed in situ in very small volumes, drastically minimizing the risk of a thermal runaway. researchgate.net

Increased Efficiency and Scalability: The production capacity of a flow system is determined by the flow rate and runtime, not the reactor volume. Scaling up production is a matter of running the system for longer periods or using parallel reactor lines, rather than investing in larger, more hazardous batch reactors. ucd.ie The significant reduction in reaction time from hours to minutes leads to much higher productivity. researchgate.net

Higher Purity and Simplified Workup: Continuous flow processes often yield products of higher purity because the precise control over reaction parameters (temperature, residence time, stoichiometry) minimizes the formation of byproducts. This can simplify or even eliminate the need for extensive purification steps like organic solvent extraction, leading to a greener process with less waste. patsnap.comresearchgate.net

FeatureBatch ProcessContinuous Flow ProcessReference
Safety High risk due to accumulation of unstable diazonium saltsHigh safety; hazardous intermediates generated and consumed in small volumes justia.comresearchgate.net
Reaction Time Several hours to days≤ 20 minutes google.com
Process Control Difficult to control temperature and mixing, leading to byproductsPrecise control over temperature, mixing, and residence time researchgate.net
Scalability Requires larger, more hazardous reactorsAchieved by extending runtime or numbering-up systems ucd.ie
Product Purity Lower purity, often requires extensive purificationHigh purity, simplified workup, reduced waste patsnap.com

Comparative Analysis of Synthetic Routes: Yield, Purity, and Efficiency

The conventional method for synthesizing phenylhydrazine derivatives involves the diazotization of the corresponding aniline, in this case, 2,5-difluoroaniline, using a nitrite salt in the presence of a strong acid to form a diazonium salt intermediate. This intermediate is then reduced to the desired phenylhydrazine. The most commonly employed reducing agents for this transformation are stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃).

Batch Synthesis: A Traditional Approach

In a typical batch synthesis, the diazotization of 2,5-difluoroaniline is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. This is followed by the addition of a reducing agent.

When stannous chloride is used as the reducing agent, it is typically added to the acidic solution of the diazonium salt. This method is known for its reliability and can produce this compound in good yields. However, the use of a tin-based reagent raises environmental concerns due to the generation of tin-containing waste streams, which require specialized disposal procedures.

Alternatively, sodium sulfite can be used as the reducing agent. This method is often considered more environmentally benign than the stannous chloride route. The reaction with sodium sulfite typically requires careful control of pH and temperature to avoid the formation of byproducts. While generally effective, the yields can sometimes be lower or require more stringent optimization compared to the stannous chloride method.

Continuous Flow Synthesis: A Modern and Efficient Alternative

Continuous flow synthesis has emerged as a superior alternative to traditional batch processing for the production of phenylhydrazine salts, including this compound. google.com This methodology involves the continuous pumping of reagents through a reactor where the diazotization, reduction, and salt formation steps occur sequentially in a controlled environment.

A key advantage of continuous flow is the significant enhancement of safety, as the hazardous diazonium salt intermediate is generated and consumed in small quantities within the reactor, minimizing the risk of accumulation and potential thermal runaway. patsnap.com

From an efficiency perspective, continuous flow processes offer a dramatic reduction in reaction time. The entire synthesis, from the starting aniline to the final hydrochloride salt, can be completed in under 20 minutes. patsnap.com This rapid synthesis significantly increases throughput and reduces operational costs.

Furthermore, continuous flow synthesis often leads to products of higher purity, frequently exceeding 99%, without the need for extensive purification steps. patsnap.com This is attributed to the precise control over reaction parameters such as temperature, pressure, and stoichiometry, which minimizes the formation of byproducts. One patented continuous flow process for phenylhydrazine salts, which includes (2,5-difluorophenyl)hydrazine oxalic acid as an example, highlights the integration of diazotization, reduction, and acidic hydrolysis into a seamless operation. google.com

Data-Driven Comparison

To illustrate the differences between these synthetic routes, the following tables summarize the key performance indicators based on available data for the synthesis of phenylhydrazine derivatives. While specific comparative data for this compound is not extensively published in a side-by-side study, the data for related compounds and general principles from patents and publications provide a strong basis for comparison.

Parameter Batch Synthesis Continuous Flow Synthesis
Typical Yield ~80% (after purification) patsnap.com>95% google.com
Typical Purity ~90% (before purification) patsnap.com>99% patsnap.com
Reaction Time Several hours patsnap.com< 20 minutes patsnap.com
Safety Higher risk due to accumulation of diazonium salts google.comSignificantly improved safety patsnap.com
Efficiency Lower throughput, higher energy consumption patsnap.comHigh throughput, lower energy consumption

Interactive Data Table: Comparison of Synthetic Methodologies Note: The data presented is based on typical values reported for phenylhydrazine synthesis and may vary for this compound specifically.

Synthetic RouteReducing AgentTypical YieldTypical PurityKey AdvantagesKey Disadvantages
Batch Stannous ChlorideGoodGoodReliable, well-establishedEnvironmental concerns (tin waste)
Batch Sodium SulfiteModerate to GoodGoodMore environmentally benignMay require stricter process control
Continuous Flow Not specified (compatible with various)Excellent (>95%)Excellent (>99%)High safety, speed, and purityHigher initial equipment cost

Mechanistic Investigations of Reactions Involving 2,5 Difluorophenylhydrazine Hydrochloride

Hydrazone and Schiff Base Formation Mechanisms

The formation of hydrazones and Schiff bases (imines) from hydrazines and primary amines, respectively, are fundamental reactions in organic chemistry. These reactions proceed through a common mechanistic pathway involving the nucleophilic addition of the nitrogen-containing reagent to a carbonyl compound, followed by an elimination step.

The reaction of 2,5-Difluorophenylhydrazine (B1297453) hydrochloride with an aldehyde or a ketone to form a hydrazone is a classic example of nucleophilic addition-elimination. bham.ac.uk The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.com The hydrazine (B178648) acts as the nitrogen nucleophile.

The mechanism can be described in two main stages:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the 2,5-difluorophenylhydrazine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine or hemiaminal. mdpi.com This step is typically the rate-determining step under acidic conditions. bham.ac.uk

Dehydration (Water Elimination): The reaction is usually catalyzed by a small amount of acid. The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequently, the lone pair on the adjacent nitrogen atom helps to expel the water molecule, forming a C=N double bond. bham.ac.uklibretexts.org The final product is the corresponding 2,5-difluorophenylhydrazone.

Reaction Scheme: Hydrazone Formation

Reactant 1 Reactant 2 Intermediate Product
2,5-Difluorophenylhydrazine Aldehyde/Ketone Carbinolamine 2,5-Difluorophenylhydrazone

Stability and Reactivity Differences Between Imines and Hydrazones

While both imines (Schiff bases) and hydrazones feature a carbon-nitrogen double bond, they exhibit significant differences in stability and reactivity, primarily concerning their susceptibility to hydrolysis.

Hydrazones are generally more stable than imines. mdpi.comnih.govyoutube.com This enhanced stability can be attributed to the "alpha effect," where the presence of an adjacent heteroatom (the second nitrogen in the hydrazine moiety) with a lone pair of electrons increases the nucleophilicity of the reacting nitrogen. bham.ac.uk Furthermore, this adjacent nitrogen atom can donate electron density to the C=N bond, making the carbon atom less electrophilic and thus less prone to nucleophilic attack by water, which is the mechanism of hydrolysis. mdpi.com

Imines, which have the nitrogen of the C=N bond attached to an alkyl or aryl group, lack this stabilizing feature. Consequently, they are more readily hydrolyzed back to the parent amine and carbonyl compound, especially in the presence of water or acid. youtube.comrsc.org

Comparative Properties of Imines and Hydrazones

Feature Imines (Schiff Bases) Hydrazones
General Structure R₂C=NR' R₂C=NNHR'
Hydrolytic Stability Generally low; readily hydrolyze in water. rsc.org Generally higher than imines; more resistant to hydrolysis. mdpi.comnih.gov
Electronic Nature C=N bond is more electrophilic. C=N bond is less electrophilic due to electron donation from the adjacent nitrogen.
Reversibility Formation is highly reversible. Formation is reversible but often thermodynamically more favorable than imine formation.

Cyclization and Condensation Reactions

2,5-Difluorophenylhydrazine hydrochloride is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows it to participate in cyclization and condensation reactions to form stable ring systems such as pyrazolines and pyrazoles.

Pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be synthesized by the reaction of hydrazines with α,β-unsaturated ketones, commonly known as chalcones. researchgate.netthaiscience.inforesearchgate.net The reaction of 2,5-Difluorophenylhydrazine with a chalcone (B49325) proceeds via an initial Michael (conjugate) addition.

The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the β-carbon of the chalcone's carbon-carbon double bond. sci-hub.se This is followed by an intramolecular nucleophilic addition of the second nitrogen atom to the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration of this intermediate yields the stable pyrazoline ring system. sci-hub.secore.ac.uk

The pyrazole (B372694) ring is a core structure in many pharmaceutically active compounds. nih.govnih.gov A primary method for synthesizing substituted pyrazoles is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com When this compound reacts with a 1,3-diketone, a double condensation reaction occurs, leading to the formation of a 1-(2,5-difluorophenyl)-substituted pyrazole.

Furthermore, this compound can be used to construct more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. nih.govnih.govorientjchem.org The synthesis typically begins with a suitably functionalized pyrazole, which is then elaborated to form the fused pyrimidine (B1678525) ring. For instance, a 5-aminopyrazole-4-carbonitrile, which can be formed from the hydrazine, can undergo cyclization with reagents like formic acid or formamide (B127407) to yield the pyrazolo[3,4-d]pyrimidine scaffold. semanticscholar.orgtsijournals.com

Heterocyclic Synthesis Pathways

Starting Material Reagent Product Heterocycle
2,5-Difluorophenylhydrazine Chalcone (α,β-unsaturated ketone) Pyrazoline
2,5-Difluorophenylhydrazine 1,3-Dicarbonyl Compound Pyrazole
5-Amino-1-(2,5-difluorophenyl)pyrazole-4-carbonitrile Formamide Pyrazolo[3,4-d]pyrimidine

Synthesis of Substituted Pyrazoles and Pyrazolo[3,4-d]pyrimidines

Role of Acid Catalysis and Neutralization (e.g., Triethylamine)

In the synthesis of pyrazoles and other heterocycles from carbonyl compounds, acid catalysis is often employed. bham.ac.uk The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to attack by the weakly nucleophilic hydrazine, thereby accelerating the rate of the initial condensation step. bham.ac.uk

However, the starting material is this compound, a salt. In this form, the nitrogen atoms are protonated and are not nucleophilic. To initiate the reaction, the free hydrazine base must be liberated. This is accomplished by adding a non-nucleophilic base, such as triethylamine (B128534). mdpi.com Triethylamine neutralizes the hydrochloride, deprotonating the hydrazine and freeing the lone pair of electrons on the nitrogen, which can then act as a nucleophile to attack the carbonyl carbon or participate in other condensation reactions. The choice of a mild base like triethylamine is crucial to avoid unwanted side reactions that could occur with stronger bases.

Mechanistic Pathways for Dimeric Structure Formation

While true dimerization of this compound is not a commonly reported pathway, its reaction with bifunctional reagents, such as β-dicarbonyl compounds, leads to the formation of complex heterocyclic structures. These reactions can be considered a form of condensation, bringing together two different molecular entities. The mechanism typically involves a series of nucleophilic attacks, additions, and subsequent dehydration steps.

The reaction between an arylhydrazine and a β-dicarbonyl compound is a well-established route to pyrazole synthesis. The generally accepted mechanism proceeds as follows:

Initial Condensation: The more nucleophilic terminal nitrogen (-NH2) of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound.

Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

Dehydration: The hemiaminal readily loses a molecule of water to form a hydrazone.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Final Dehydration: A second dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring.

The regioselectivity of the reaction, determining which isomer of the pyrazole is formed, is kinetically controlled by the dehydration of intermediate dihydroxypyrazolidines. researchgate.net The presence of fluorine atoms on the phenyl ring can influence which carbonyl group is attacked first due to electronic effects on the hydrazine's nucleophilicity.

Reagent TypeIntermediate(s)Final ProductMechanistic Notes
β-DiketoneHydrazone, DihydroxypyrazolidineSubstituted PyrazoleThe reaction proceeds via a condensation-cyclization-dehydration sequence. researchgate.netresearchgate.net
β-KetoesterHydrazone, PyrazolidinonePyrazoloneThe ester carbonyl is less reactive, often leading to a keto-intermediate.

Formation of Benzo[d]oxazoles and Related Heterocycles

The direct synthesis of benzo[d]oxazoles from arylhydrazines is not a standard transformation. Benzo[d]oxazoles are typically synthesized from precursors that already contain the necessary oxygen-carbon-nitrogen framework adjacent to the benzene (B151609) ring. A prominent modern method is the N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence starting from anilide precursors. nih.govresearchgate.net

In this pathway, an anilide derived from a 2-fluoroaniline (B146934) is treated with a base. nih.gov Deprotonation at the nitrogen allows the amide oxygen to act as a nucleophile, attacking the carbon atom bearing the fluorine in a 5-exo-trig cyclization-elimination, which is favored when the aromatic ring is activated by electron-withdrawing groups. nih.govresearchgate.net

For this compound to be utilized in such a synthesis, it would first need to be converted into a suitable anilide precursor. This would likely involve:

Reductive Cleavage: The N-N bond of the hydrazine would need to be cleaved to form the corresponding 2,5-difluoroaniline (B146615).

Acylation: The resulting aniline (B41778) would then be acylated with an appropriate acid chloride to form the necessary N-(2,5-difluorophenyl)amide intermediate.

Cyclization: This anilide could then undergo the base-mediated deprotonation–O-SNAr cyclization to form the corresponding fluoro-substituted benzo[d]oxazole.

This multi-step conversion highlights that while the atoms of 2,5-difluorophenylhydrazine could theoretically be incorporated into a benzo[d]oxazole structure, the pathway is indirect and requires significant chemical modification of the initial hydrazine functionality.

Synthesis of Triazine Derivatives

This compound can serve as a key building block in the synthesis of various triazine derivatives, which are six-membered heterocyclic compounds containing three nitrogen atoms. The specific isomer of triazine formed (1,2,4- or 1,3,5-) depends on the co-reactants and reaction mechanism.

1,3,5-Triazines (s-Triazines): The synthesis of symmetrically and non-symmetrically substituted 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comnih.gov This precursor is highly reactive towards nucleophiles, and the chlorine atoms can be replaced sequentially by controlling the reaction temperature. nih.govpreprints.org 2,5-Difluorophenylhydrazine can act as a nucleophile, attacking the electrophilic carbon atoms of the triazine ring.

The mechanism is a series of nucleophilic aromatic substitution reactions:

First Substitution: Reaction at 0°C allows for the monosubstitution of one chlorine atom.

Second Substitution: Increasing the temperature to room temperature facilitates the replacement of a second chlorine atom.

Third Substitution: Further heating allows for the substitution of the final chlorine atom.

By using 2,5-difluorophenylhydrazine as the nucleophile, triazine cores with one, two, or three (2,5-difluorophenyl)hydrazinyl substituents can be synthesized. mdpi.com

1,2,4-Triazines: Derivatives of 1,2,4-triazine (B1199460) are commonly prepared through the condensation of an arylhydrazine with a 1,2-dicarbonyl compound. bibliomed.orgresearchgate.net The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the triazine ring. The specific substituents on the final triazine ring are determined by the structure of the starting dicarbonyl compound.

Triazine TypeKey PrecursorGeneral MechanismRole of Hydrazine
1,3,5-Triazine Cyanuric ChlorideSequential Nucleophilic Aromatic Substitution nih.govpreprints.orgActs as a nucleophile to displace chlorine atoms.
1,2,4-Triazine 1,2-Dicarbonyl CompoundCondensation-Cyclization bibliomed.orgresearchgate.netCondenses with dicarbonyl to form the heterocyclic ring.

Influence of Fluorine Substitution on Reaction Pathways and Selectivity

The two fluorine atoms on the phenyl ring of this compound exert a powerful influence on its chemical behavior through a combination of electronic and steric effects.

Electronic Effects on Electrophilic Reactivity

The fluorine atom is the most electronegative element, leading to strong electronic effects that modulate the reactivity of both the aromatic ring and the hydrazine moiety. These effects are twofold: the inductive effect and the mesomeric (or resonance) effect.

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework. This inductive effect is dominant and has a deactivating consequence on the ring, making it less susceptible to electrophilic aromatic substitution. nih.gov It also reduces the electron density on the attached hydrazine group, thereby decreasing the nucleophilicity of the nitrogen atoms.

Mesomeric Effect (+M): The fluorine atom possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring through resonance. nih.gov This effect pushes electron density back into the ring, primarily at the ortho and para positions. However, for fluorine, the +M effect is significantly weaker than its -I effect.

Electronic EffectDescriptionConsequence for Reactivity
Inductive Effect (-I) Strong withdrawal of electron density via sigma bonds due to high electronegativity. nih.govDeactivates the aromatic ring; reduces the nucleophilicity of the hydrazine nitrogens.
Mesomeric Effect (+M) Weak donation of lone-pair electron density into the pi-system. nih.govPartially counteracts the inductive effect, but the overall effect is deactivating.

Steric Considerations in Reactant Interactions

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of reactants, thereby influencing reaction rates and selectivity. In 2,5-difluorophenylhydrazine, the fluorine atom at the 2-position (ortho to the hydrazine group) is particularly significant.

This ortho-fluorine atom can create steric bulk around the hydrazine's alpha-nitrogen (the one attached to the ring), potentially shielding it from attack by bulky electrophiles. This can force reactions to occur at the terminal, more accessible -NH2 group. In reactions involving the aromatic ring itself, the ortho-fluorine can hinder the approach of reagents to the C1 and C3 positions. While fluorine is a relatively small atom, its presence can be sufficient to direct the regiochemical outcome of a reaction, favoring pathways that minimize steric clash. nih.gov This effect, combined with the electronic influences, plays a crucial role in determining the final structure of the products formed in reactions involving this compound.

Advanced Applications in Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

The structure of 2,5-Difluorophenylhydrazine (B1297453) hydrochloride, featuring a reactive hydrazine (B178648) group and a difluorinated aromatic ring, allows it to serve as a foundational component for constructing intricate molecular architectures.

This compound is utilized as an intermediate in the preparation of various specialty chemicals, including pharmaceuticals and agrochemicals. buyersguidechem.comcymitquimica.com The incorporation of fluorine atoms is a common strategy in medicinal and agricultural chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. cymitquimica.comcymitquimica.com Consequently, using 2,5-Difluorophenylhydrazine hydrochloride as a starting material allows for the introduction of a difluorophenyl moiety into the final product, potentially imparting desirable biological properties. Its application spans the creation of diverse compounds used in crop protection and the development of new pharmaceutical agents.

In the field of material science, fluorinated organic compounds are explored for their unique properties, such as thermal stability and specific electronic characteristics. Phenylhydrazine (B124118) derivatives are valuable in synthetic organic chemistry with potential applications in material science. cymitquimica.com The 2,5-difluorophenyl group can be integrated into larger polymeric or crystalline structures, influencing their organizational properties and performance. These materials can find use in optics and electronics, where the tailored properties imparted by the fluorine atoms are advantageous. globalchemmall.com

Precursor in Heterocyclic Compound Synthesis

One of the most prominent applications of this compound is in the synthesis of heterocyclic compounds. The hydrazine functional group is highly reactive and participates in a variety of cyclization reactions to form stable, nitrogen-containing ring systems.

This compound is a key precursor for several classes of heterocyclic compounds.

Pyrazolones: Pyrazolones are typically synthesized through the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as ethyl acetoacetate. researchgate.nethilarispublisher.com In this reaction, the this compound would react to form a 1-(2,5-difluorophenyl)-substituted pyrazolone, a scaffold present in many pharmaceutically active molecules. nih.govmdpi.com

Thiazoles: The synthesis of fluorinated thiazole (B1198619) derivatives can be achieved using the Hantzsch thiazole synthesis. nih.govresearchgate.net This process typically involves the reaction of an α-halocarbonyl compound with a thioamide. To incorporate the 2,5-difluorophenylhydrazine moiety, it is first converted into a corresponding thiosemicarbazone. This intermediate then undergoes cyclization with an α-haloketone to yield the desired substituted hydrazinylthiazole. nih.gov

Benzothiazines: Benzothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds. mdpi.com Common synthetic routes to 1,4-benzothiazines often involve the reaction of 2-aminothiophenol (B119425) with α-halo ketones or other suitable electrophiles. nih.gov While phenylhydrazines are central to the synthesis of many nitrogen heterocycles, their direct application as a primary building block in the most prevalent benzothiazine synthesis pathways is less common compared to their role in indole (B1671886) or pyrazole (B372694) formation.

Table 1: Examples of Heterocyclic Compounds Synthesized Using Phenylhydrazine Precursors
Heterocycle ClassGeneral Reaction TypeKey Reactants
PyrazolonesCondensation/CyclizationPhenylhydrazine and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
ThiazolesHantzsch Synthesis (via thiosemicarbazone)Phenylthiosemicarbazone and an α-halocarbonyl compound
IndolesFischer Indole SynthesisPhenylhydrazine and an aldehyde or ketone

The Fischer indole synthesis is a classic and widely used chemical reaction to produce indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgnih.gov Discovered in 1883, this method remains a cornerstone for synthesizing the indole ring system, a prevalent scaffold in natural products and pharmaceuticals. wikipedia.orgresearchgate.net Using this compound in this reaction leads to the formation of 4,7-difluoroindoles.

The first and crucial step of the Fischer indole synthesis is the acid-catalyzed condensation of 2,5-Difluorophenylhydrazine with a carbonyl compound (an aldehyde or ketone). wikipedia.orglibretexts.org

The mechanism proceeds as follows:

The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, which enhances the electrophilicity of the carbonyl carbon.

The nucleophilic terminal nitrogen atom of the 2,5-difluorophenylhydrazine attacks the activated carbonyl carbon.

A dehydration step follows, eliminating a molecule of water to form a 2,5-difluorophenylhydrazone intermediate. wikipedia.orgnih.gov

This phenylhydrazone is the key intermediate that, upon further heating in the presence of the acid catalyst, undergoes a clearsynth.comclearsynth.com-sigmatropic rearrangement to ultimately form the aromatic indole ring. wikipedia.org

Table 2: Key Mechanistic Steps of the Fischer Indole Synthesis
StepDescription
1. Hydrazone FormationAcid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. wikipedia.org
2. TautomerizationThe phenylhydrazone tautomerizes to its enamine form. wikipedia.org
3. clearsynth.comclearsynth.com-Sigmatropic RearrangementA protonated enamine undergoes a concerted pericyclic rearrangement, forming a new carbon-carbon bond. wikipedia.orgnih.gov
4. AromatizationThe intermediate loses a molecule of ammonia (B1221849) (or an amine) under acid catalysis to form the stable, aromatic indole ring. wikipedia.org

Role in Indole Synthesis (e.g., Fischer Indole Synthesis)

Strategies for Acid-Free Azaindolization

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The reaction typically involves the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone. However, the requirement for strong acid catalysts can limit the reaction's scope, particularly with substrates bearing acid-sensitive functional groups. This has driven the development of acid-free methodologies to broaden the utility of this transformation.

While this compound is a prime candidate for synthesizing fluorinated azaindoles, its application in specifically acid-free conditions represents a nuanced synthetic challenge. As a hydrochloride salt, the hydrazine is protonated and requires neutralization to liberate the free base necessary for the initial condensation step with a carbonyl partner. In an acid-free context, a stoichiometric amount of a non-nucleophilic base would be employed to generate the reactive 2,5-difluorophenylhydrazine in situ. Subsequent steps, including the sigmatropic rearrangement and aromatization, are often promoted thermally or by transition metals in modern acid-free protocols, thus avoiding harsh acidic conditions entirely. The use of this difluorinated precursor is particularly relevant for creating azaindoles with tailored electronic properties for applications in drug discovery and organic electronics.

Generation of Fluorinated Radicals and Spin Interfaces

This compound is a critical starting material for the synthesis of advanced, highly stable fluorinated organic radicals. These radicals, particularly Blatter's radicals, are of significant interest due to their exceptional chemical and thermal stability, which makes them suitable for applications in materials science, including organic electronics, spintronics, and energy storage. rsc.org The introduction of fluorine atoms onto the phenyl ring of the radical structure profoundly influences its physicochemical properties.

Synthesis of Blatter's Radicals and Derivatives

The synthesis of difluorophenyl-substituted Blatter's radicals from a hydrazine precursor is a well-established, multi-step process. mdpi.com While specific literature may detail isomers like the 2,4- or 3,4-difluoro variants, the general pathway is applicable to the 2,5-difluoro isomer. The process begins with the conversion of the corresponding difluoroaniline into its hydrazine hydrochloride salt. mdpi.compreprints.org This salt then serves as the key building block for the heterocyclic radical core.

The typical synthetic sequence is as follows:

Amidrazone Formation : 2,5-Difluorophenylhydrazine (liberated from its hydrochloride salt) is reacted with an N-substituted benzimidoyl chloride to form the corresponding N'-(2,5-difluorophenyl)-benzohydrazonamide (an amidrazone).

Oxidative Cyclization : The resulting amidrazone is subjected to oxidation, often using an agent like manganese dioxide (MnO₂). mdpi.compreprints.orgresearchgate.net This step induces cyclization and the formation of the 1,4-dihydrobenzo[e] mdpi.compreprints.orgacs.orgtriazin-4-yl heterocyclic system, yielding the final, stable Blatter's radical.

This synthetic route provides good yields and allows for the targeted creation of Blatter's radicals bearing the 2,5-difluorophenyl substituent, enabling detailed investigation of its unique properties. mdpi.compreprints.org

Table 1: Generalized Synthesis of Difluorophenyl-Substituted Blatter's Radicals

Step Reactants Reagents/Conditions Product

Impact of Fluorine Atoms on Radical Packing and Magnetic Properties

The introduction of fluorine atoms into the phenyl ring of a Blatter radical has a substantial and well-documented effect on its solid-state packing and bulk magnetic properties. mdpi.comacs.org This influence stems from changes in the molecule's electrostatic potential, which dictates intermolecular interactions and crystal lattice formation. acs.org

Research on closely related difluorophenyl-substituted Blatter's radicals reveals that while non-fluorinated analogues exhibit very weak intermolecular magnetic interactions, the fluorinated derivatives display strong antiferromagnetic coupling. mdpi.comacs.org This phenomenon is a direct result of how the fluorine atoms modify the crystal packing. In many cases, the fluorinated radicals arrange into structures like 1D chains or centrosymmetric dimers with short intermolecular distances, facilitating effective overlap between the singly occupied molecular orbitals (SOMOs) of adjacent radicals. mdpi.comresearchgate.net

This enhanced orbital overlap is responsible for the significant antiferromagnetic interactions observed. The strength of these interactions can be quantified by the magnetic exchange coupling constant, J/kB. Studies on isomeric difluorophenyl Blatter's radicals have reported J/kB values as strong as -292 K and -222 K. mdpi.compreprints.orgacs.org In stark contrast, the corresponding non-fluorinated radical exhibits a J/kB value of only -2.2 K, highlighting the dramatic effect of fluorination. mdpi.comresearchgate.netacs.org These findings underscore the power of using fluorinated precursors like this compound to engineer organic magnetic materials with tailored properties. mdpi.com

Table 2: Comparison of Magnetic Properties in Blatter's Radicals

Compound J/kB (K) Type of Magnetic Interaction
Non-fluorinated Blatter's Radical -2.2 ± 0.2 Very Weak Antiferromagnetic mdpi.comacs.org
1-(3,4-Difluorophenyl)-Blatter's Radical -292 ± 10 Strong Antiferromagnetic mdpi.comacs.org
1-(2,4-Difluorophenyl)-Blatter's Radical -222 ± 17 Strong Antiferromagnetic mdpi.comacs.org

Research in Medicinal Chemistry and Pharmaceutical Development

Intermediate in Pharmaceutical Compound Synthesis

2,5-Difluorophenylhydrazine (B1297453) hydrochloride serves as a crucial starting material or intermediate in the synthesis of a range of pharmaceutical compounds. Its hydrazine (B178648) functional group readily participates in cyclization reactions to form heterocyclic structures, which are common scaffolds in many drug molecules. The presence of the 2,5-difluorophenyl group is particularly significant, as this substitution pattern can be leveraged to fine-tune the biological activity and pharmacokinetic properties of the final compound.

Development of New Drugs Targeting Biological Pathways

The development of drugs that target specific biological pathways is a cornerstone of modern therapeutic strategies. 2,5-Difluorophenylhydrazine hydrochloride is instrumental in the synthesis of compounds that can modulate the activity of key enzymes and receptors involved in disease processes. A prominent example is its potential application in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a key player in the inflammatory pathway, and its selective inhibition is a validated strategy for the treatment of pain and inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

The well-known anti-inflammatory drug, celecoxib (B62257), features a 1,5-diarylpyrazole core. The synthesis of celecoxib and its analogues often involves the condensation of a 1,3-diketone with a substituted phenylhydrazine (B124118). By employing this compound in this synthetic route, novel celecoxib analogues can be generated. The introduction of the 2,5-difluorophenyl moiety in place of the p-tolyl group of celecoxib can alter the drug's binding affinity and selectivity for the COX-2 enzyme, potentially leading to improved efficacy or a more favorable side-effect profile. nih.govup.ac.zanih.gov

Furthermore, the pyrazole (B372694) scaffold, readily accessible from phenylhydrazine derivatives, is a privileged structure in the design of kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The synthesis of pyrazole-containing kinase inhibitors often follows a similar synthetic strategy, where a substituted hydrazine is reacted with a suitable precursor to form the pyrazole core. The use of this compound in this context allows for the creation of a library of fluorinated kinase inhibitors, which can be screened for activity against various kinase targets.

Design of CFTR Potentiators

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel responsible for chloride transport across cell membranes. CFTR potentiators are a class of drugs that enhance the channel gating function of the CFTR protein at the cell surface. researchgate.net Research into novel CFTR potentiators has identified various chemical scaffolds capable of this activity, including those containing a pyrazoline moiety. dergipark.org.tr

The synthesis of these pyrazoline-based CFTR potentiators often involves the cyclization of a chalcone (B49325) with a substituted hydrazine derivative. dergipark.org.tr While direct synthesis of CFTR potentiators using this compound is an area of ongoing research, the established synthetic routes for pyrazoline-containing modulators provide a strong rationale for its use. By incorporating the 2,5-difluorophenyl group into the pyrazoline scaffold, medicinal chemists can explore how this substitution influences the interaction of the molecule with the CFTR protein, potentially leading to the discovery of new and more effective potentiators for the treatment of cystic fibrosis. The development of novel hydroxy pyrazoline compounds as CFTR potentiators has demonstrated the therapeutic potential of this class of molecules. dergipark.org.tr

Synthesis of Pyrazoline Derivatives for Therapeutic Use

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known to exhibit a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects. thepharmajournal.comnih.govnih.gov A common and efficient method for the synthesis of 2-pyrazoline (B94618) derivatives is the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives in the presence of an acid or base catalyst. thepharmajournal.comnih.gov

This compound can be readily employed in this reaction to produce 1-(2,5-difluorophenyl)-substituted pyrazoline derivatives. The general synthetic scheme involves the initial preparation of a chalcone, typically through a Claisen-Schmidt condensation of an appropriate aldehyde and ketone. The subsequent reaction of the chalcone with this compound, often in a solvent such as ethanol (B145695) and in the presence of a catalyst, leads to the formation of the desired pyrazoline ring. thepharmajournal.comnih.gov This synthetic versatility allows for the creation of a diverse library of 2,5-difluorophenyl-substituted pyrazolines for screening and development as new therapeutic agents.

Influence of Fluorine on Drug Properties and Potency

The introduction of fluorine atoms into a drug molecule can have profound effects on its physicochemical and pharmacokinetic properties. The unique characteristics of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are exploited by medicinal chemists to enhance the therapeutic potential of drug candidates. nih.govlincoln.ac.uk

Modulation of Lipophilicity and Metabolic Stability

Fluorine substitution can significantly alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, and excretion. The effect of fluorination on lipophilicity is context-dependent. For instance, the replacement of a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity, as measured by the logarithm of the partition coefficient (logP). However, the introduction of a trifluoromethyl group can either increase or decrease lipophilicity depending on the molecular environment. acs.orgnih.govresearchgate.net

The following table illustrates the impact of fluorine substitution on the lipophilicity of some aromatic compounds.

CompoundlogPFluorinated AnaloguelogP of Fluorinated AnalogueChange in logP
Benzene (B151609)2.13Fluorobenzene2.27+0.14
Toluene2.734-Fluorotoluene2.87+0.14
Anisole2.114-Fluoroanisole2.33+0.22

Data compiled from various sources.

Fluorine is also strategically employed to enhance the metabolic stability of drugs. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the rate of drug metabolism can be reduced, leading to a longer half-life and improved bioavailability. nih.gov

The table below provides a conceptual comparison of the metabolic stability of hypothetical parent compounds and their fluorinated derivatives.

Parent CompoundSite of MetabolismFluorinated AnalogueEffect of Fluorination
Aromatic RingPara-hydroxylationPara-fluorinated analogueBlocks hydroxylation, increases metabolic stability
Alkyl ChainOxidation of terminal methyl groupTerminal trifluoromethyl analogueBlocks oxidation, increases metabolic stability

Electronic and Size Considerations in Drug Design

The high electronegativity of fluorine can significantly alter the electronic properties of a molecule. The introduction of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state at physiological pH and, consequently, its absorption and interaction with its biological target. nih.gov

From a steric perspective, fluorine is relatively small, with a van der Waals radius (1.47 Å) that is only slightly larger than that of hydrogen (1.20 Å). This allows for the replacement of hydrogen with fluorine without causing significant steric hindrance, often preserving the molecule's ability to bind to its target receptor or enzyme. lincoln.ac.uk This "hydrogen-mimicking" characteristic, combined with its unique electronic properties, makes fluorine a valuable tool in fine-tuning the potency and selectivity of drug candidates.

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Different nuclei, such as ¹H, ¹³C, and ¹⁹F, can be observed to piece together the molecular framework.

Fluorine NMR (¹⁹F NMR) for Isomer Differentiation

Fluorine-19 NMR is particularly useful for organofluorine compounds due to its 100% natural abundance and wide chemical shift range, which minimizes signal overlap. In the case of 2,5-Difluorophenylhydrazine (B1297453) hydrochloride, ¹⁹F NMR is critical for confirming the specific substitution pattern of the fluorine atoms on the benzene (B151609) ring. The chemical shifts and coupling constants (J-coupling) between the two fluorine atoms, as well as between fluorine and adjacent protons, provide unambiguous evidence for the 2,5-disubstitution, distinguishing it from other possible difluorophenylhydrazine isomers (e.g., 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-difluorophenylhydrazine). Each isomer would present a unique set of signals and coupling patterns in the ¹⁹F NMR spectrum.

Proton NMR (¹H-NMR) for Aromatic and Tautomeric Analysis

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2,5-Difluorophenylhydrazine hydrochloride, the ¹H-NMR spectrum would exhibit signals corresponding to the aromatic protons and the hydrazine (B178648) moiety protons.

The aromatic region is of particular interest. The three protons on the difluorophenyl ring would appear as complex multiplets due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The specific splitting patterns are diagnostic of the 2,5-substitution pattern.

Furthermore, ¹H-NMR can be used to study tautomerism in the hydrazine group. The protons on the nitrogen atoms (-NH-NH₂) can exchange, and their chemical shifts can be sensitive to solvent, temperature, and pH. In the hydrochloride salt form, the hydrazine moiety is protonated, and the ¹H-NMR spectrum would show characteristic signals for the resulting hydrazinium (B103819) ion.

While specific ¹H-NMR data for the parent compound is not detailed in the direct search results, its use as a reagent is noted in the synthesis of various pharmaceutical compounds. google.comgoogle.comrsc.orggoogle.com For instance, in the synthesis of substituted 4-(indazol-3-yl)phenols, this compound is a key starting material, and the ¹H NMR spectra of the resulting products confirm the incorporation of the 2,5-difluorophenyl moiety. google.com

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In this compound, the ¹³C NMR spectrum would show six distinct signals for the carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by the electronegative fluorine atoms. Most significantly, the carbons directly bonded to fluorine (C2 and C5) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), providing definitive evidence for the fluorine substitution sites. The other aromatic carbons would also show smaller two- or three-bond couplings (²JCF, ³JCF), further aiding in the complete assignment of the spectrum and confirmation of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

N-H stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the amine and ammonium (B1175870) groups of the hydrazinium moiety.

Aromatic C-H stretching: Signals typically appearing just above 3000 cm⁻¹.

C=C stretching: Absorptions in the 1450-1600 cm⁻¹ range, characteristic of the aromatic ring.

C-F stretching: Strong absorption bands typically found in the 1100-1300 cm⁻¹ region, indicative of the carbon-fluorine bonds.

N-H bending: Vibrations around 1600 cm⁻¹.

These characteristic bands collectively provide a fingerprint for the molecule, confirming the presence of the key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the free base (2,5-difluorophenylhydrazine) after the loss of HCl. The fragmentation pattern would likely involve cleavage of the N-N bond and fragmentation of the aromatic ring, providing further structural confirmation. While direct mass spectrometry data for the hydrochloride salt was not found, HRMS is frequently used to characterize products synthesized from it, confirming the successful incorporation of the 2,5-difluorophenylhydrazine fragment. rsc.org

X-ray Diffraction for Crystallographic Validation

Interactive Data Tables

Table 1: Summary of Spectroscopic Techniques and Expected Observations

Spectroscopic Technique Information Obtained Expected Key Features for this compound
¹⁹F NMR Fluorine environments and coupling Two distinct signals with characteristic coupling, confirming the 2,5-isomer.
¹H NMR Proton environments, connectivity, tautomerism Complex multiplets in the aromatic region due to H-H and H-F coupling; signals for hydrazinium protons.
¹³C NMR Carbon skeleton and environments Six aromatic signals; large ¹JCF coupling for carbons bonded to fluorine.
IR Spectroscopy Functional groups N-H, aromatic C-H, C=C, and strong C-F stretching bands.
Mass Spectrometry Molecular weight and fragmentation Molecular ion peak corresponding to the free base; characteristic fragmentation pattern.

| X-ray Diffraction | 3D molecular and crystal structure | Precise bond lengths, angles, and intermolecular hydrogen bonding network. |

Theoretical Studies and Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating the properties and potential applications of chemical compounds at the molecular level. For this compound, theoretical studies, particularly Density Functional Theory (DFT) and ligand-docking, offer insights into its electronic structure, magnetic properties, and mechanisms of biological activity. These computational approaches are essential in modern chemical research for predicting molecular behavior and guiding experimental work.

Density Functional Theory (DFT) for Electronic Structure and Magnetic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used method for calculating the electronic properties of molecules, such as ionization potential, electron affinity, and electronegativity. researchgate.net DFT methods can also be employed to predict spectroscopic properties and to understand the nature of chemical bonding. nih.gov

The magnetic properties of molecules can also be investigated using DFT. While this compound itself is not a radical, it is a precursor to more complex molecules that may exhibit interesting magnetic behaviors. mdpi.com For related radical species, DFT calculations have been used to predict magnetic exchange coupling interactions, which are crucial for the design of molecular magnets. researchgate.netelsevierpure.com The methodology involves calculating the energy differences between different spin states of a molecule or a molecular assembly.

Table 1: Key Electronic and Magnetic Properties Investigated by DFT

PropertyDescription
Electronic Structure The arrangement of electrons in an atom or molecule and the energies they possess.
Frontier Orbitals The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity.
Electron Density The measure of the probability of an electron being present at a specific location.
Magnetic Susceptibility A measure of how much a material will become magnetized in an applied magnetic field.
Exchange Coupling The interaction between unpaired electrons on different atoms, which can be ferromagnetic or antiferromagnetic.

These theoretical calculations provide a fundamental understanding that can guide the synthesis of new materials with desired electronic and magnetic characteristics.

Ligand-Docking Studies for Biological Activity Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is commonly used in drug design to understand how a small molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. mdpi.comnih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different conformations. The goal is to find the binding mode with the lowest energy, which is presumed to be the most stable and representative of the experimental binding mode. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the biological activity of the compound. researchgate.net

For example, derivatives of phenylhydrazine (B124118) have been subjected to molecular docking studies to investigate their potential as anticancer or antimicrobial agents. researchgate.netmdpi.com These studies help in elucidating the mechanism of action by identifying the specific amino acid residues in the active site of the target protein that interact with the ligand. researchgate.net This information is invaluable for the rational design of more potent and selective drug candidates.

Table 2: Steps in a Typical Ligand-Docking Study

StepDescription
Target Preparation Obtaining the 3D structure of the biological target (e.g., from the Protein Data Bank) and preparing it for docking.
Ligand Preparation Generating a 3D conformation of the ligand and assigning appropriate charges and atom types.
Docking Simulation Placing the ligand in the active site of the target and exploring different binding poses.
Scoring and Analysis Evaluating the binding affinity of each pose using a scoring function and analyzing the intermolecular interactions.

Through such in silico investigations, researchers can prioritize which derivatives of this compound to synthesize and test experimentally, thereby saving time and resources in the drug discovery process. mdpi.com

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 2,5-difluorophenylhydrazine hydrochloride, and how can purity be optimized?

Methodological Answer: A common approach involves refluxing 2,5-difluorophenylhydrazine with hydrochloric acid in methanol, followed by solvent removal under reduced pressure. For purification, recrystallization from a methanol-water mixture (3:1 v/v) with 2 M HCl is recommended to remove unreacted starting materials and byproducts . Purity (>97%) can be confirmed via GC analysis, as demonstrated for structurally similar hydrazine hydrochlorides .

Q. Q2. How should this compound be stored to ensure long-term stability?

Methodological Answer: Store the compound in a tightly sealed container under anhydrous conditions at 0–6°C to prevent hydrolysis or decomposition. Avoid exposure to moisture and oxygen, as hydrazine derivatives are prone to oxidation. Ventilated storage areas are critical to minimize vapor accumulation .

Q. Q3. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • 1H-NMR : Peaks at δ 7.01–7.12 ppm (aromatic protons) and δ 10–11 ppm (NH and OH groups) are characteristic.
  • IR : Bands at 3327–3227 cm⁻¹ (NH/OH stretch), 1619–1588 cm⁻¹ (C=C), and 1046 cm⁻¹ (C=S in derivatives) .
  • Mass Spectrometry : Look for [M+2]+ peaks at m/z 298, consistent with halogenated hydrazines .

Advanced Research Questions

Q. Q4. How do electronic effects of fluorine substituents (2,5 vs. 2,4 positions) influence the reactivity of phenylhydrazine hydrochlorides in Fischer indole synthesis?

Methodological Answer: The electron-withdrawing nature of fluorine at the 2,5-positions reduces electron density on the phenyl ring, slowing cyclization kinetics compared to 2,4-difluoro analogs. Optimize reaction temperature (110–120°C) and use polar aprotic solvents (e.g., DMF) to enhance reactivity. Kinetic studies via in-situ NMR can monitor intermediate formation .

Q. Q5. How can contradictory data on hydrazine hydrochloride stability in acidic vs. basic media be resolved?

Methodological Answer: Contradictions arise from competing hydrolysis pathways. Under acidic conditions (pH <3), protonation of the hydrazine group stabilizes the compound, while alkaline conditions (pH >8) promote decomposition via dehydrohalogenation. Conduct pH-controlled stability assays (e.g., HPLC monitoring over 24 hours) to establish degradation profiles .

Q. Q6. What computational models predict the tautomeric equilibria of this compound in solution?

Q. Table 1. Synthesis Protocol for this compound

ParameterConditionReference
SolventMethanol (50 mL)
Reaction Temperature110°C (reflux)
Acid Concentration2 M HCl
Purification MethodRecrystallization (MeOH:H₂O 3:1)
Yield~75–85% (reported for analogs)

Q. Table 2. Stability Under Varied Conditions

ConditionObservationReference
pH 2 (HCl)Stable for >48 hours
pH 10 (NaOH)Decomposition within 6 hours
Ambient TemperatureGradual hydrolysis over 7 days
0–6°C (anhydrous)Stable for >6 months

Handling Data Discrepancies

Q. Q7. How to address inconsistencies in reported melting points for this compound?

Methodological Answer: Variations in melting points (e.g., 175–185°C) may stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. Recrystallize from a single solvent system (e.g., ethanol) to ensure consistency .

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